But-3-ynal

Description

Structure

3D Structure

Propriétés

Numéro CAS |

52844-23-2 |

|---|---|

Formule moléculaire |

C4H4O |

Poids moléculaire |

68.07 g/mol |

Nom IUPAC |

but-3-ynal |

InChI |

InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2 |

Clé InChI |

OGQNOIVDVXRWRE-UHFFFAOYSA-N |

SMILES |

C#CCC=O |

SMILES canonique |

C#CCC=O |

Autres numéros CAS |

52844-23-2 |

Description physique |

Solid |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of But-3-ynal

Introduction

This compound, a bifunctional molecule with the chemical formula C₄H₄O, is a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a terminal alkyne and an aldehyde group, provides two reactive sites for a variety of chemical transformations.[1][2] This unique combination allows for its use in constructing complex molecular architectures, including heterocycles and natural product analogs, and makes it a substrate of interest in fields like chiral catalysis and materials science.[2] This guide details the primary and most effective methods for its synthesis, focusing on the oxidation of its corresponding alcohol, But-3-yn-1-ol.

Core Synthesis Strategy: Oxidation of But-3-yn-1-ol

The most direct and widely employed strategy for synthesizing this compound is the selective oxidation of the primary alcohol, But-3-yn-1-ol.[1] The challenge lies in achieving high conversion to the aldehyde while preventing over-oxidation to the corresponding carboxylic acid. Several modern and classical oxidation protocols have been successfully applied, each with distinct advantages concerning yield, reaction conditions, and functional group tolerance.[1]

Modern Oxidation Methods

Modern methods are favored for their mild reaction conditions, high selectivity, and avoidance of toxic heavy metals.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient method for converting primary alcohols to aldehydes.[4][5][6] It utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which operates under exceptionally mild, neutral conditions at room temperature.[1][5] This method is characterized by high yields, rapid reaction times, and excellent chemoselectivity, tolerating a wide range of sensitive functional groups.[1][5]

Experimental Protocol:

-

To a solution of But-3-yn-1-ol (1.0 equivalent) in dichloromethane (B109758) (DCM) (approx. 0.1 M), add Dess-Martin periodinane (1.5 - 1.8 equivalents).[7]

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within minutes to a few hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Stir the biphasic mixture until the solid waste (iodinane byproduct) dissolves.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product via silica (B1680970) gel chromatography if necessary.

Caption: General workflow for the Dess-Martin oxidation of But-3-yn-1-ol.

Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (TEA).[8][9] This method is known for its mild character, avoiding the use of heavy metals and proceeding at very low temperatures (-78 °C) to generate the aldehyde in high yield without over-oxidation.[9][10][11] A notable drawback is the production of volatile and malodorous dimethyl sulfide (B99878) (DMS) as a byproduct.[8][11]

Experimental Protocol:

-

In a three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10-15 minutes.[10]

-

Add a solution of But-3-yn-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes, ensuring the temperature remains below -65 °C. Stir for 20-30 minutes.[10]

-

Add triethylamine (TEA) (5.0 equivalents) to the mixture.[10]

-

Allow the reaction to stir for another 10-20 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography.

Caption: Key intermediates and steps in the Swern oxidation mechanism.

Classical Oxidation Methods

While often superseded by modern reagents, chromium-based oxidants are still relevant in certain contexts.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder version of chromic acid that can oxidize primary alcohols to aldehydes with minimal over-oxidation.[1] The reaction is typically performed in an anhydrous chlorinated solvent. The primary disadvantages are the toxicity of chromium and the difficulty in removing the chromium byproducts during workup.[1]

Experimental Protocol:

-

Suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous DCM in a round-bottom flask.

-

Add a solution of But-3-yn-1-ol (1.0 equivalent) in anhydrous DCM to the suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved through column chromatography.

Data Summary

The following table summarizes the quantitative data for the primary methods of this compound synthesis via oxidation.

| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Typical Yield | Key Advantages / Disadvantages |

| Dess-Martin | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | 85-95%[1] | Pro: Very mild, high yield, fast.[1][5] Con: Reagent cost, potentially explosive.[5][7] |

| Swern | DMSO, (COCl)₂, TEA | Dichloromethane (DCM) | -78 °C | High | Pro: Mild, no heavy metals, high yield.[8] Con: Requires cryogenic temps, malodorous byproduct.[8][11] |

| PCC | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temp. | 60-80%[1] | Pro: Readily available reagent. Con: Toxic chromium waste, difficult workup.[1] |

| Chromium Trioxide | CrO₃ / H₂SO₄ (Jones) | Acetone | 0 °C to RT | 70-85%[1] | Pro: Inexpensive. Con: Strong oxidant (risk of over-oxidation), toxic.[1] |

| Catalytic Dehydrogenation | Pd/C | High-boiling solvent | Elevated Temp. | 80-90%[1] | Pro: High atom economy, high selectivity. Con: Requires high temps, specialized equipment.[1] |

The synthesis of this compound is most effectively and reliably achieved through the oxidation of But-3-yn-1-ol. For laboratory-scale synthesis where mild conditions and high yields are paramount, Dess-Martin Periodinane (DMP) oxidation stands out as the superior method due to its operational simplicity and excellent chemoselectivity. The Swern oxidation offers a comparable, high-yielding alternative, particularly when avoiding the cost or potential hazards of DMP is a concern, provided the necessary cryogenic conditions and proper handling of byproducts are feasible. While classical chromium-based reagents like PCC can be effective, their use is increasingly limited by environmental and safety concerns. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for particular reagents and byproducts.

References

- 1. Buy this compound | 52844-23-2 [smolecule.com]

- 2. This compound|C₄H₄O|68.07 g/mol [benchchem.com]

- 3. This compound | C4H4O | CID 142966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 11. byjus.com [byjus.com]

But-3-ynal chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of But-3-ynal. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.

Chemical Structure and Identification

This compound, a bifunctional organic molecule, is characterized by the presence of both a terminal alkyne and an aldehyde functional group. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

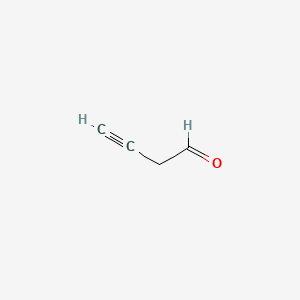

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 52844-23-2 |

| Molecular Formula | C₄H₄O |

| Molecular Weight | 68.07 g/mol [1] |

| Canonical SMILES | C#CCC=O[1] |

| InChI | InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2[1] |

| InChIKey | OGQNOIVDVXRWRE-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a solid at room temperature and is characterized by the following physical properties.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | -26 °C (estimated) |

| Boiling Point | 81.6 °C at 760 mmHg[2] |

| Density | 0.899 g/cm³[2] |

| Refractive Index | 1.406[2] |

| Vapor Pressure | 81.2 mmHg at 25 °C[2] |

| Solubility | Practically insoluble in water.[1] |

Reactivity and Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its aldehyde and terminal alkyne functionalities, exhibiting both electrophilic and nucleophilic characteristics.[3]

-

Electrophilicity: The carbonyl carbon of the aldehyde group is electrophilic and susceptible to nucleophilic attack.[3]

-

Nucleophilicity: The terminal alkyne proton is acidic and can be removed by a strong base to generate a nucleophilic acetylide anion.[3] The oxygen atom of the carbonyl group also possesses nucleophilic character.[3] The α-hydrogens adjacent to the carbonyl group are acidic and can be abstracted to form an enolate intermediate.[3]

This dual reactivity makes this compound a versatile building block for the synthesis of more complex molecules.[3] Key reactions include:

-

Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition reactions.[1]

-

Hydrogenation: The alkyne and aldehyde moieties can be selectively or fully hydrogenated under catalytic conditions.[1]

-

Condensation Reactions: this compound can participate in aldol (B89426) and other condensation reactions to form new carbon-carbon bonds.[1]

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Terminal Alkyne C-H Stretch | 3200-3300 | Sharp, characteristic peak.[1] |

| C≡C Triple Bond Stretch | 2100-2200 | Medium intensity absorption.[1] |

| C=O Carbonyl Stretch | ~1720-1740 | Strong absorption typical for aliphatic aldehydes.[4] |

| Aldehyde C-H Stretch | ~2720 | Often appears as a shoulder to the right of alkyl C-H stretches.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-C≡ | ~2.0-3.0 | - | t |

| ≡C-H | - | ~68-75 | d |

| -CH₂- | ~2.5-2.8 | ~40-50 | dt |

| -CHO | ~9.6-9.8 | ~190-200 | t |

The predicted values are based on typical chemical shifts for terminal alkynes and aliphatic aldehydes.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 68. The fragmentation pattern of aldehydes is typically characterized by α-cleavage and McLafferty rearrangement.[5][6]

Key Fragmentation Pathways:

-

α-Cleavage: Loss of a hydrogen radical to give a [M-1]⁺ peak at m/z = 67, or loss of the propargyl radical to give a [CHO]⁺ peak at m/z = 29.[7][8]

-

β-Cleavage: Fragmentation of the alkyl chain can also occur.

-

McLafferty Rearrangement: While less likely due to the lack of a γ-hydrogen on a saturated carbon chain, if any rearrangement occurs, it would lead to characteristic fragment ions.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 3-butyn-1-ol (B147353). Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the alkyne. The Swern oxidation is a suitable method for this transformation.

Experimental Workflow: Swern Oxidation of 3-Butyn-1-ol

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (CH₂Cl₂). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: A solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous CH₂Cl₂ is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period to allow for the formation of the electrophilic sulfur species.

-

Addition of Alcohol: A solution of 3-butyn-1-ol in anhydrous CH₂Cl₂ is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Formation of Aldehyde: After stirring for a specified time, triethylamine (TEA) is added dropwise. The reaction mixture is allowed to warm to room temperature.

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Biological Relevance

This compound has been identified as a metabolite in mice, suggesting its involvement in biological pathways.[1][9] However, specific signaling pathways in which this compound participates have not been extensively elucidated. Its high reactivity, particularly the electrophilic nature of the aldehyde group, suggests potential interactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1] Recent research has highlighted the use of alkynyl aldehydes as thiol-specific reagents for the functionalization of peptides and proteins, indicating the potential for this compound and its derivatives in bioconjugation and chemical biology applications.[10][11]

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on its structure as a reactive aldehyde, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves and safety glasses. Aldehydes can be irritants and sensitizers. For related compounds like 3-butyn-2-ol, the safety data indicates that it is a highly flammable liquid and vapor, and can be fatal if swallowed, in contact with skin, or if inhaled.[12] It is also known to cause skin and eye irritation.[12] Therefore, similar precautions should be exercised when handling this compound.

References

- 1. Buy this compound | 52844-23-2 [smolecule.com]

- 2. This compound | 52844-23-2 [chemnet.com]

- 3. This compound|C₄H₄O|68.07 g/mol [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.11.4 [people.whitman.edu]

- 9. Page loading... [wap.guidechem.com]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Physical properties of But-3-ynal (boiling point, molecular weight)

For Researchers, Scientists, and Drug Development Professionals

But-3-ynal, a reactive organic compound, holds significance as a versatile building block in organic synthesis and as a metabolite in biological systems. This technical guide provides a concise overview of its fundamental physical properties, crucial for its application in research and development.

Core Physical Characteristics

This compound is an aldehyde featuring a terminal alkyne group.[1][2] Its unique structure, containing both an electrophilic aldehyde and a nucleophilic alkyne, dictates its reactivity and physical behavior.[1] Understanding these properties is paramount for designing synthetic routes and for its application in metabolic studies.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Physical Property | Value | Units |

| Molecular Weight | 68.07 g/mol | g/mol |

| Boiling Point | 81.6 - 82 | °C at 760 mmHg |

| Molecular Formula | C₄H₄O |

This data is compiled from multiple sources confirming the molecular weight to be approximately 68.07 g/mol and the boiling point to be around 81.6°C to 82°C under standard atmospheric pressure.[1][3][4]

Experimental Protocols

Detailed experimental methodologies for determining these physical properties are standardized in the field of analytical chemistry.

-

Boiling Point Determination: The boiling point is experimentally determined by distillation at atmospheric pressure (760 mmHg). The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For a compound like this compound, this would involve heating the liquid under controlled conditions and measuring the temperature of the vapor that is in equilibrium with the refluxing liquid.

-

Molecular Weight Determination: The molecular weight is typically calculated based on the compound's molecular formula (C₄H₄O), which is determined through elemental analysis and mass spectrometry.[1][2][3][4][5] For this compound, the calculation is as follows:

-

(4 x Atomic Weight of Carbon) + (4 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Oxygen)

-

(4 x 12.01) + (4 x 1.008) + (1 x 16.00) = 68.07 g/mol

-

Logical Relationship of Properties

The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates this relationship.

Caption: Logical flow from molecular structure to physical properties of this compound.

References

Spectroscopic Profile of But-3-ynal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-ynal is a bifunctional organic molecule featuring both a terminal alkyne and an aldehyde moiety. This unique structural combination makes it a valuable synthon in various organic transformations and a molecule of interest in metabolic studies. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and utilization in research and development. This guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data of this compound, complete with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic signature of this compound is defined by the characteristic signals of its two functional groups. The following tables summarize the key quantitative data from Infrared (IR), 1H NMR, and 13C NMR spectroscopy.

Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Type | Wavenumber (cm-1) | Intensity |

| ≡C-H | Stretch | 3300 - 3200[1] | Strong, Sharp |

| C≡C | Stretch | 2150 - 2100[1] | Weak to Medium |

| C=O (Aldehyde) | Stretch | 1740 - 1720[2][3] | Strong |

| C-H (Aldehyde) | Stretch | 2850 and 2750 (doublet)[2][3] | Weak |

| C-H (sp3) | Stretch | 3000 - 2850[2][3] | Medium |

1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl3, Reference: TMS (δ = 0.00 ppm)

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | 9.7 - 9.8 | Triplet | ~1-2 |

| H-2 (Methylene) | 2.5 - 2.7 | Doublet of Triplets | 3JH2-H1 ≈ 1-2, 4JH2-H4 ≈ 2-3 |

| H-4 (Alkyne) | 2.0 - 2.2 | Triplet | ~2-3 |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solvent: CDCl3, Reference: TMS (δ = 0.00 ppm)

| Carbon (C) | Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | 195 - 205 |

| C-2 (Methylene) | 40 - 50 |

| C-3 (Alkyne) | 80 - 90 |

| C-4 (Alkyne) | 70 - 80 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the neat (undiluted) spectrum is typically recorded. A small drop of the purified compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm-1.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final infrared spectrum of this compound. The positions of the absorption bands are reported in wavenumbers (cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the 1H and 13C NMR spectra of this compound to elucidate its detailed molecular structure.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl3).

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved signals.

-

-

1H NMR Data Acquisition:

-

A standard one-pulse experiment is used to acquire the proton spectrum.

-

Key acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are set. Typically, 8 to 16 scans are sufficient for a 1H spectrum.

-

The Free Induction Decay (FID) signal is recorded.

-

-

13C NMR Data Acquisition:

-

A proton-decoupled experiment is typically performed to acquire the 13C spectrum, which results in a spectrum of singlets for each unique carbon atom.

-

Due to the low natural abundance of 13C, a larger number of scans (hundreds to thousands) and a longer relaxation delay are often required compared to 1H NMR.

-

-

Data Processing:

-

The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts (δ) are referenced to the TMS signal.

-

For the 1H spectrum, the integration of the signals is performed to determine the relative number of protons, and the coupling constants (J) are measured from the splitting patterns of the multiplets.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Reactivity of But-3-ynal with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-ynal is a versatile bifunctional molecule featuring a terminal alkyne and an aldehyde group. This unique structural arrangement provides multiple reactive centers, making it a valuable building block in organic synthesis for the construction of complex molecular architectures, including various heterocyclic and carbocyclic frameworks. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It details the primary modes of reaction, including nucleophilic addition to the carbonyl group, reactions involving the acidic terminal alkyne proton, and subsequent cyclization pathways. This document summarizes quantitative data, provides detailed experimental protocols for key transformations, and visualizes reaction pathways to offer a thorough resource for professionals in chemical research and drug development.

Core Reactivity of this compound

This compound (IUPAC name: this compound) is a terminal acetylenic compound with the molecular formula C₄H₄O.[1] Its structure is characterized by an aldehyde functionality and a terminal triple bond, separated by a methylene (B1212753) spacer. This non-conjugated arrangement dictates its distinct reactivity compared to α,β-unsaturated systems.[2]

There are three primary sites for chemical transformation:

-

The Electrophilic Carbonyl Carbon: As with all aldehydes, the carbonyl carbon is highly electrophilic and is the primary site for 1,2-nucleophilic addition.[2]

-

The Acidic α-Protons: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate, enabling aldol-type condensation reactions.[2]

-

The Acidic Terminal Alkyne Proton: The proton on the sp-hybridized carbon (C4) is notably acidic (pKa ≈ 25) and can be selectively deprotonated by a strong base to form a potent carbon nucleophile, the acetylide anion.

The reaction pathway is determined by the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles favor direct addition to the carbonyl, whereas strong, non-nucleophilic bases can deprotonate the α-carbon. Very strong bases like sodium amide or organolithium reagents can deprotonate the terminal alkyne.

Nucleophilic Addition to the Carbonyl Group

The most common reaction of this compound involves the 1,2-addition of a nucleophile to the aldehyde carbon. This reaction proceeds via a tetrahedral alkoxide intermediate, which is typically protonated upon acidic workup to yield a secondary alcohol.[3]

Reaction with Organometallic Reagents

Strongly nucleophilic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, react irreversibly and almost exclusively at the carbonyl carbon.[3] This provides a reliable method for C-C bond formation and the synthesis of secondary propargyl alcohols.

Reaction with Heteroatomic Nucleophiles

Softer nucleophiles like amines and thiols also react with the aldehyde.

-

Amines: Primary amines react with this compound to form an intermediate imine or enamine, which can then undergo subsequent intramolecular cyclization reactions to form heterocyclic structures like pyrroles (see Section 3).

-

Thiols: Thiols react with aldehydes to form thioacetals. This reaction is typically reversible and acid-catalyzed.

Data Presentation: Nucleophilic Addition to Alkynyl Aldehydes

| Aldehyde Substrate | Nucleophile | Product | Yield (%) | Reference |

| Hex-3-ynal | NaBH₄ | Hex-3-yn-1-ol | High (Implied) | [4] |

| Pent-2-ynal | Ethynylmagnesium bromide | Hepta-1,4-diyn-3-ol | Good (Implied) | |

| Cinnamaldehyde | Ethynylmagnesium bromide | 1-Phenyl-1-penten-4-yn-3-ol | ~60-70% | |

| Aromatic Aldehydes | 1,3-Diyne / Me₂Zn | Diynyl Alcohol | 89-95% |

Tandem and Cyclization Reactions

The bifunctional nature of this compound makes it an excellent substrate for tandem reactions, where an initial nucleophilic addition is followed by an intramolecular cyclization.

Synthesis of Pyrroles

The reaction of this compound with primary amines or ammonia (B1221849) is a pathway to substituted pyrroles. Although not a direct Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound, a related mechanism can be invoked. The initial condensation forms an enamine. Tautomerization and subsequent intramolecular attack of the enamine nitrogen or carbon onto the alkyne moiety, followed by isomerization, can lead to the formation of the aromatic pyrrole (B145914) ring. The Paal-Knorr synthesis is one of the most common methods for preparing pyrroles from 1,4-diketones and primary amines.

References

- 1. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

The Chemistry of But-3-ynal: A Technical Guide to its Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-ynal (C₄H₄O) is a versatile bifunctional molecule featuring both a terminal alkyne and an aldehyde. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and its role in the development of bioactive compounds.

Discovery and Historical Context

While a singular, well-documented moment of discovery for this compound is absent from the literature, its emergence as a useful synthetic intermediate is intrinsically linked to the advancements in acetylene (B1199291) chemistry during the mid-20th century. Early reports of its formation appeared in the 1970s, primarily describing its synthesis via the oxidation of the corresponding alcohol, 3-butyn-1-ol (B147353).[1] The development of more controlled and selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) by E.J. Corey and J. William Suggs in 1975, significantly improved the accessibility and utility of ynals like this compound.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for the characterization of reaction products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄O |

| Molecular Weight | 68.07 g/mol [3] |

| CAS Number | 52844-23-2[3] |

| Appearance | Solid[4] |

| Boiling Point | 81.6 °C at 760 mmHg |

| Density | 0.899 g/cm³ |

| Refractive Index | 1.406 |

| Ionization Energy | 9.85 eV[1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | The aldehyde proton (CHO) signal appears around 9.5 ppm. The terminal alkyne proton (C≡CH) shows a triplet near 2.5 ppm.[1] |

| ¹³C NMR | The carbonyl carbon (C=O) resonates in the range of 190-200 ppm. The sp-hybridized carbons of the alkyne typically appear between 70-90 ppm. |

| Infrared (IR) | A sharp peak for the terminal alkyne C-H stretch is observed in the region of 3200-3300 cm⁻¹. A medium intensity absorption for the C≡C triple bond stretch is present between 2100-2200 cm⁻¹.[3] |

| Mass Spec. | The molecular ion peak (M+) is observed at m/z 68. Common fragmentation patterns include the loss of the CHO group (m/z 29) and acetylene (m/z 26).[1] |

Synthesis of this compound: Key Experimental Protocols

The most common and reliable method for the synthesis of this compound is the oxidation of the commercially available primary alcohol, 3-butyn-1-ol. Several modern oxidation protocols offer high yields and selectivity, avoiding over-oxidation to the corresponding carboxylic acid.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes.

Experimental Protocol:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and celite (an equal weight to PCC) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add a solution of 3-butyn-1-ol (1.0 equivalent) in CH₂Cl₂ dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium byproducts.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a very mild and highly selective method for the oxidation of alcohols to aldehydes.

Experimental Protocol:

-

Dissolve 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Add Dess-Martin periodinane (1.1 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by flash column chromatography.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, providing a metal-free and mild oxidation method.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.

-

Slowly add a solution of DMSO (2.2 equivalents) in CH₂Cl₂ to the cooled oxalyl chloride solution.

-

After stirring for 10 minutes, add a solution of 3-butyn-1-ol (1.0 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.

-

Stir for 30 minutes at -78 °C, then add triethylamine (B128534) (5.0 equivalents).

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Applications in Drug Development and Natural Product Synthesis

The dual functionality of this compound makes it a powerful synthon for the construction of complex molecules, including those with significant biological activity. Its alkyne moiety can participate in various coupling reactions (e.g., Sonogashira, Click chemistry) and cycloadditions, while the aldehyde group allows for chain elongation and the introduction of new stereocenters.

A notable example of the utility of a this compound precursor is in the total synthesis of (–)-kainic acid . Kainic acid is a potent neuroexcitatory amino acid that has been a critical tool in neuroscience research to study the mechanisms of epilepsy and neurodegeneration. In a flexible synthetic route to the kainoid skeleton, 3-butyn-1-ol serves as a key starting material.[1] The synthesis relies on an aza-[3][5]-Wittig sigmatropic rearrangement to establish the crucial relative stereochemistry at the C2 and C3 positions of the pyrrolidine (B122466) ring.[1]

Conclusion

This compound, a seemingly simple molecule, possesses a rich chemistry that has been harnessed by synthetic chemists for decades. From its initial preparation via straightforward oxidation reactions to its application in the stereocontrolled synthesis of complex natural products like (–)-kainic acid, this compound continues to be a relevant and valuable tool in the arsenal (B13267) of organic synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this versatile building block can open new avenues for the design and construction of novel therapeutic agents.

References

- 1. Total synthesis of (+/-)-kainic Acid with an aza-[2,3]-Wittig sigmatropic rearrangement as the key stereochemical determining step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 52844-23-2 [smolecule.com]

- 4. This compound | C4H4O | CID 142966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

But-3-ynal as a Metabolite in Biological Systems: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively documents the existence of but-3-ynal as a metabolite, particularly within murine models, and its role as an intermediate in butanoate metabolism. However, comprehensive quantitative data regarding its physiological concentrations, detailed and validated experimental protocols for its specific detection, and its direct involvement in defined signaling pathways remain limited. This guide synthesizes the current knowledge and provides informed, extrapolated methodologies and potential biological roles based on the reactivity of similar aldehyde species.

Introduction

This compound is a reactive aldehyde and a terminal alkyne, bearing the chemical formula C₄H₄O.[1][2][3] It is recognized as a metabolite in mice and is listed in the Human Metabolome Database (HMDB), indicating its potential relevance in human biology.[3] Its dual functionality, possessing both a nucleophilic alkyne and an electrophilic aldehyde group, suggests a high potential for biological reactivity and interaction with cellular macromolecules.[1][2] This guide provides an overview of the known metabolic context of this compound, proposes experimental approaches for its study, and explores its potential roles in cellular signaling and toxicology by drawing parallels with other known reactive aldehydes.

Metabolic Pathway of this compound

This compound is an intermediate in the metabolic pathway of butanoate. It is enzymatically synthesized from but-3-yn-1-ol and is subsequently oxidized to but-3-ynoic acid. The enzymes responsible for these transformations are likely alcohol dehydrogenases and aldehyde dehydrogenases, respectively.

References

Thermodynamic Properties of But-3-ynal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

But-3-ynal (C₄H₄O) is a bifunctional molecule featuring both a terminal alkyne and an aldehyde group. This unique structure imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, optimizing process conditions, and for the development of novel therapeutics. This guide provides a summary of the available thermodynamic data for this compound, outlines relevant experimental and computational methodologies for their determination, and illustrates its chemical reactivity.

Core Thermodynamic and Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄O | [1][2][3] |

| Molecular Weight | 68.07 g/mol | [1][2] |

| CAS Registry Number | 52844-23-2 | [1][2][3] |

| Boiling Point | 81.6 - 82 °C at 760 mmHg | [1][4] |

| Density | 0.899 g/cm³ | [4] |

| Refractive Index | 1.406 | [4] |

| Vapor Pressure | 81.2 mmHg at 25°C | [4] |

Table 2: Estimated Thermodynamic Properties of this compound

| Thermodynamic Property | Estimated Value | Notes |

| Standard Enthalpy of Formation (ΔfH°) | 100 - 150 kJ/mol | Based on similar alkynes and aldehydes[1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 150 - 200 kJ/mol | Estimated from structural analogs[1] |

| Standard Entropy (S°) | 300 - 350 J/(mol·K) | Consistent with C₄ compounds[1] |

| Heat Capacity (Cp) | 100 - 120 J/(mol·K) | Temperature-dependent property[1] |

Table 3: Experimental Ionization Energy of this compound

| Ionization Energy (eV) | Method | Reference |

| 9.85 | Electron Impact | Burgers, Holmes, et al., 1982[5] |

| 10.2 | Electron Impact | Takhistov and Ponomarev, 1994[5] |

Experimental and Computational Protocols

The determination of thermodynamic properties for a volatile compound like this compound requires specialized experimental and computational techniques.

Experimental Methodologies

1. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a fundamental technique for measuring the heat capacity and enthalpies of phase transitions of a substance.

-

Objective: To determine the heat capacity (Cp) of this compound as a function of temperature and to measure the enthalpy of vaporization (ΔHvap).

-

Methodology:

-

A small, precisely weighed sample of high-purity this compound is hermetically sealed in an aluminum pan. A pinhole is often introduced in the lid to allow for volatilization during boiling point measurements while maintaining near-equilibrium conditions.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The temperature of the cell is ramped at a controlled rate (e.g., 10°C/min).

-

The differential heat flow required to maintain the sample and reference at the same temperature is recorded.

-

The heat capacity is calculated from the heat flow signal.

-

For boiling point and enthalpy of vaporization, the measurement is conducted under a controlled atmosphere (e.g., nitrogen). The onset of the endothermic peak corresponds to the boiling point, and the integrated peak area provides the enthalpy of vaporization.

-

2. Spectroscopic Methods for Deriving Thermodynamic Data

Vibrational spectroscopy (Infrared and Raman) can be used to determine vibrational frequencies, which can then be used in statistical mechanics calculations to derive thermodynamic properties such as entropy and heat capacity.

-

Objective: To obtain vibrational frequencies of this compound for the calculation of thermodynamic functions.

-

Methodology:

-

Infrared (IR) Spectroscopy: A gas-phase IR spectrum of this compound is recorded. The spectrum will show characteristic absorption bands for the alkyne C-H stretch (~3300 cm⁻¹), the C≡C triple bond stretch (~2150 cm⁻¹), and the aldehyde C=O stretch (~1730 cm⁻¹).[1]

-

Raman Spectroscopy: A Raman spectrum of a liquid sample of this compound is obtained. Raman spectroscopy provides complementary information on the vibrational modes.

-

Data Analysis: The fundamental vibrational frequencies are assigned from the spectra. These frequencies are then used as input for statistical mechanics equations to calculate the vibrational contributions to the entropy, heat capacity, and other thermodynamic functions.

-

Computational Methodologies

High-level ab initio and density functional theory (DFT) calculations are powerful tools for predicting the thermodynamic properties of molecules.

1. Gaussian-3 (G3) and Related Composite Methods

G3 theory and its variants are high-accuracy computational methods for calculating thermochemical data.

-

Objective: To compute the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) of this compound.

-

Methodology:

-

The molecular geometry of this compound is optimized using a DFT method, typically B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, QCISD(T)) with larger basis sets.

-

The results of these calculations are combined in a predefined manner, including empirical corrections, to yield a highly accurate total energy.

-

The enthalpy of formation is then calculated using the atomization method or isodesmic reactions. Thermodynamic properties such as entropy and heat capacity are calculated from the vibrational frequencies and molecular structure using statistical mechanics principles.[6][7][8][9]

-

Reactivity and Logical Relationships of this compound

This compound's reactivity is dictated by its two functional groups: the electrophilic aldehyde and the nucleophilic (upon deprotonation) or electrophilic (in addition reactions) terminal alkyne. The following diagram illustrates the key chemical transformations of this compound.

Caption: Chemical Reactivity Pathways of this compound.

The following diagram illustrates a generalized workflow for the computational determination of thermodynamic properties of this compound.

Caption: Computational Workflow for Thermodynamic Properties.

References

- 1. Buy this compound | 52844-23-2 [smolecule.com]

- 2. This compound | C4H4O | CID 142966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 52844-23-2 [chemnet.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. Group of Prof. Hendrik Zipse | G3(MP2)-RAD theory - G3(MP2)B3 for open shell systems [zipse.cup.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

Commercial Availability and Suppliers of But-3-ynal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, and relevant technical data for But-3-ynal (CAS No. 52844-23-2). Additionally, it outlines a plausible experimental protocol for its synthesis and purification, based on established chemical principles, to aid researchers in its procurement or in-house preparation.

Physicochemical Properties and Commercial Data

This compound is a versatile bifunctional molecule incorporating both a terminal alkyne and an aldehyde group, making it a valuable building block in organic synthesis.[1] Its unique structure allows for a variety of chemical transformations, rendering it a molecule of interest in the development of complex chemical entities.[1] The following tables summarize its key physicochemical properties and currently available commercial information.

| Property | Value | Source |

| CAS Number | 52844-23-2 | [1][2][3][4] |

| Molecular Formula | C₄H₄O | [2][3][4] |

| Molecular Weight | 68.07 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Butyn-1-al | [3] |

| Boiling Point | 81.6 °C at 760 mmHg | [3] |

| Density | 0.899 g/cm³ | [3] |

| Refractive Index | 1.406 | [3] |

| InChI Key | OGQNOIVDVXRWRE-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C#CCC=O | [2] |

| Supplier | Catalog Number | Purity | Available Quantities | Pricing |

| Smolecule | S563566 | Not specified | Inquiry required | Inquiry required |

| Benchchem | B1197866 | Not specified | Inquiry required | Inquiry required |

| Sigma-Aldrich (Enamine) | ENAH9851B832 | Not specified | Inquiry required | Inquiry required |

Note: The commercial availability of this compound appears to be primarily on an inquiry basis, suggesting it may be synthesized on demand by these suppliers. Researchers are advised to contact the suppliers directly for quotes, lead times, and detailed specifications.

Experimental Protocols

Synthesis of this compound via Oxidation of But-3-yn-1-ol

Principle: This procedure utilizes a mild oxidizing agent to convert the primary alcohol, but-3-yn-1-ol, into the corresponding aldehyde, this compound. Care must be taken to avoid over-oxidation to the carboxylic acid and to manage the exothermic nature of the reaction.

Materials:

-

But-3-yn-1-ol (CAS: 927-74-2)

-

Pyridinium (B92312) chlorochromate (PCC) or other mild oxidizing agent

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-yn-1-ol in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) in a small amount of anhydrous dichloromethane.

-

Slowly add the PCC slurry to the cooled solution of but-3-yn-1-ol with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature to obtain the crude this compound.

Purification of this compound via Bisulfite Adduct Formation

Principle: This liquid-liquid extraction protocol is designed for the selective removal and subsequent recovery of aldehydes from a mixture.[5][6][7][8][9] It relies on the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be separated from non-aldehyde impurities.[5][6][7][8][9] The aldehyde can be regenerated by basification.[8]

Materials:

-

Crude this compound

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Water-miscible organic solvent (e.g., methanol (B129727) or dimethylformamide)[8]

-

Water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate)

-

Sodium hydroxide (B78521) solution (e.g., 1 M)

-

Separatory funnel

Procedure:

-

Dissolve the crude this compound in a minimal amount of a water-miscible organic solvent.

-

Add an equal volume of saturated sodium bisulfite solution and shake the mixture vigorously in a separatory funnel for approximately 30 seconds.[5]

-

Add a water-immiscible organic solvent to the funnel and shake to extract any unreacted starting materials and non-aldehyde impurities.

-

Separate the aqueous layer containing the this compound-bisulfite adduct.

-

To regenerate the this compound, carefully add a sodium hydroxide solution to the aqueous layer until the solution is basic, which will reverse the adduct formation.[8]

-

Extract the regenerated this compound with a fresh portion of the water-immiscible organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to this compound.

References

- 1. This compound|C₄H₄O|68.07 g/mol [benchchem.com]

- 2. Buy this compound | 52844-23-2 [smolecule.com]

- 3. This compound | 52844-23-2 [chemnet.com]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

But-3-ynal stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of But-3-ynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 52844-23-2) is a bifunctional molecule containing both a terminal alkyne and an aldehyde group, making it a valuable, yet reactive, building block in organic synthesis.[1][2] Its utility is underscored by its susceptibility to various degradation pathways, including oxidation, polymerization, and dimerization, which necessitate specific storage and handling protocols to ensure its integrity.[3] This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The presence of both an sp-hybridized terminal alkyne and an sp²-hybridized aldehyde carbonyl group dictates its reactivity profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄O | [1][2] |

| Molecular Weight | 68.07 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 81.6-82°C at 760 mmHg | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Butyn-1-al | [2] |

| CAS Number | 52844-23-2 | [2] |

Stability and Degradation Pathways

This compound is susceptible to several degradation pathways due to its reactive functional groups. The primary routes of degradation are oxidation, polymerization, and reactions involving the terminal alkyne.

Oxidation

The aldehyde functional group is prone to oxidation, which can lead to the formation of but-3-ynoic acid. This can be initiated by atmospheric oxygen, particularly under elevated temperatures or in the presence of metal catalysts. The terminal alkyne can also undergo oxidative cleavage with strong oxidizing agents like ozone or potassium permanganate, which would break the carbon-carbon triple bond to form carboxylic acids and carbon dioxide.[4][5]

Polymerization and Dimerization

Unsaturated aldehydes and alkynes are known to undergo polymerization.[6][7] For this compound, this can be initiated by heat, light, or the presence of acidic or basic impurities. The polymerization can proceed through either the aldehyde or the alkyne moiety, or both, leading to complex polymeric structures. Dimerization can also occur, particularly under thermal stress.[3]

Hydration of the Alkyne

In aqueous or protic solutions, especially in the presence of acid or transition metal catalysts, the terminal alkyne can undergo hydration. This typically follows Markovnikov's rule to yield a methyl ketone, or under specific conditions, anti-Markovnikov hydration can occur to form an aldehyde.[8]

A logical diagram illustrating the potential degradation pathways of this compound is presented below.

Recommended Storage and Handling

To minimize degradation and maintain the purity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

-

Light: Protect from light, as it can initiate polymerization.

-

Containers: Use well-sealed, airtight containers.

-

Purity: Use high-purity this compound, as impurities can catalyze degradation.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C recommended) | To minimize thermal degradation, polymerization, and dimerization. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |

| Light Exposure | Store in the dark | To prevent light-induced polymerization. |

| Container | Tightly sealed, airtight | To prevent exposure to air and moisture. |

| Purity | High purity | Impurities can act as catalysts for degradation reactions. |

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol can be adapted based on the specific experimental setup and available analytical instrumentation.

Objective

To determine the stability of this compound under different storage conditions (temperature, light, and solvent) over a defined period.

Materials

-

This compound (high purity)

-

Solvents (e.g., acetonitrile, dichloromethane, methanol (B129727) - analytical grade)

-

Internal standard (e.g., a stable compound with a distinct retention time in GC or LC)

-

Vials with airtight caps

-

Controlled environment chambers (for temperature and humidity control)

-

Analytical instrumentation (GC-MS or LC-MS recommended)

Procedure

-

Sample Preparation:

-

Prepare stock solutions of this compound in the chosen solvents at a known concentration (e.g., 1 mg/mL).

-

Add a fixed concentration of the internal standard to each stock solution.

-

Aliquot the solutions into multiple vials for each storage condition to be tested.

-

-

Storage Conditions:

-

Store the vials under a matrix of conditions. A suggested set of conditions is provided in Table 3.

-

Include control samples stored under optimal conditions (e.g., -20°C in the dark).

-

-

Time Points:

-

Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

-

Analysis:

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage remaining versus time for each storage condition.

-

Identify and, if possible, quantify any major degradation products.

-

Table 3: Example Matrix of Storage Conditions for Stability Study

| Temperature | Light Condition | Solvent 1 (e.g., Acetonitrile) | Solvent 2 (e.g., Dichloromethane) | Neat (Solid) |

| -20°C | Dark | X | X | X |

| 4°C | Dark | X | X | X |

| 25°C | Dark | X | X | X |

| 25°C | Light | X | X | X |

| 40°C | Dark | X | X | X |

The workflow for a typical stability study is depicted in the following diagram.

Conclusion

This compound is a highly reactive and versatile molecule whose stability is a critical consideration for its use in research and development. Proper storage under cool, dark, and inert conditions is essential to prevent degradation through oxidation, polymerization, and other pathways. The provided experimental protocol offers a framework for systematically evaluating the stability of this compound, ensuring its quality and reliability for synthetic applications. Further studies are warranted to fully characterize the specific degradation products and their formation kinetics under various conditions.

References

- 1. Buy this compound | 52844-23-2 [smolecule.com]

- 2. This compound | C4H4O | CID 142966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US3404133A - Production of copolymers of alpha, beta-unsaturated aldehydes in a two-step polymerization using two different catalysts - Google Patents [patents.google.com]

- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Aldehydes Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]

Quantum-Controlled Molecular Electronics: A Technical Guide to But-3-ynal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for studying But-3-ynal within the context of quantum-controlled molecular electronics. While direct experimental data for this compound in single-molecule junctions is currently limited, this document extrapolates from foundational concepts and experimental findings for analogous molecular systems to present a detailed framework for future research. We cover the theoretical underpinnings of quantum interference and external stimuli-based control of molecular conductance, detail established experimental protocols such as Scanning Tunneling Microscopy-based Break Junction (STM-BJ) and Mechanically Controlled Break Junctions (MCBJ), and present representative quantitative data from molecules with similar functional motifs. Furthermore, this guide offers visualizations of proposed experimental workflows and control mechanisms for this compound, providing a roadmap for its investigation as a potential component in next-generation molecular electronic devices.

Introduction to Quantum-Controlled Molecular Electronics

Molecular electronics aims to use individual molecules as active components in electronic circuits, representing the ultimate frontier in miniaturization. A key area of research within this field is the development of mechanisms to control the flow of current through a single molecule. Quantum-controlled molecular electronics leverages the principles of quantum mechanics, particularly quantum interference and the response of molecular orbitals to external stimuli, to achieve this control.

This compound, with its terminal alkyne and aldehyde functional groups, presents an interesting candidate for such studies. The π-system of the alkyne can facilitate electron transport, while the polar aldehyde group can serve as a binding site to metallic electrodes and potentially be sensitive to external electric fields. Understanding and controlling the conductance of a single this compound molecule could pave the way for its use in molecular switches, sensors, and other nanoscale devices.

Theoretical Framework

Quantum Interference

Quantum interference (QI) is a phenomenon that arises from the wave-like nature of electrons. In a molecule, electrons can travel through different pathways, and the interference of these pathways can be either constructive, leading to enhanced conductance, or destructive, resulting in suppressed conductance. The geometry and electronic structure of the molecule dictate the nature of the QI. For instance, in aromatic systems like acenes, the connectivity of the molecule to the electrodes can dramatically alter the conductance due to changes in QI patterns.

External Gating and Control

The electronic properties of a single-molecule junction can be modulated by external stimuli, providing a means to "gate" or switch its conductance.

-

Electric Field Control: An external electric field can alter the energy levels of the molecular orbitals, bringing them closer to or further from the Fermi level of the electrodes, thereby modulating the conductance.[1][2][3] This can lead to significant changes in current flow and can be used to induce conformational changes in the molecule, leading to distinct conductance states.[2]

-

Light-Induced Control: Photosensitive molecules can undergo conformational changes or isomerization upon irradiation with light of a specific wavelength.[4] This change in molecular structure can lead to a dramatic and reversible switching of the single-molecule conductance.

Experimental Protocols

The primary techniques for measuring the conductance of single-molecule junctions are the Scanning Tunneling Microscope-based Break Junction (STM-BJ) and the Mechanically Controlled Break Junction (MCBJ) methods.

Scanning Tunneling Microscope-based Break Junction (STM-BJ)

The STM-BJ technique involves the repeated formation and breaking of a metallic contact between an STM tip and a substrate in a solution containing the molecule of interest.

Methodology:

-

Sample Preparation: A gold (or other suitable metal) substrate is cleaned and immersed in a dilute solution of this compound. The aldehyde or alkyne groups of the molecule can act as anchoring groups to the gold surface.

-

Junction Formation: An STM tip is brought into contact with the substrate and then repeatedly withdrawn.

-

Conductance Measurement: As the tip is withdrawn, a nanowire of metal atoms is formed, which eventually breaks. In the presence of this compound, a molecule can bridge the gap between the tip and the substrate, forming a single-molecule junction. The current flowing through the junction is measured at a constant bias voltage.

-

Data Analysis: Thousands of these breaking traces are collected and compiled into a conductance histogram. The peaks in the histogram correspond to the most probable conductance values of the single-molecule junction.

Mechanically Controlled Break Junction (MCBJ)

The MCBJ technique offers a more stable platform for forming and characterizing single-molecule junctions.

Methodology:

-

Device Fabrication: A notched metal wire is fabricated on a flexible substrate.

-

Junction Formation: The substrate is bent, causing the wire to stretch and eventually break, forming two atomically sharp electrodes. The distance between these electrodes can be controlled with picometer precision.

-

Molecule Deposition: A solution containing this compound is introduced to the broken junction, allowing a single molecule to bridge the gap.

-

Conductance Measurement: The conductance of the molecular junction is measured as a function of electrode separation and applied bias voltage.

Quantitative Data (Representative Examples)

While specific conductance data for this compound is not yet available, the following table summarizes representative conductance values and switching ratios for molecules with analogous functionalities, illustrating the typical range of values observed in single-molecule electronics.

| Molecule/System | Conductance (G₀) | Switching Ratio | Stimulus | Reference |

| Oligosilylgermane (Si₃) | 2.5 × 10⁻⁴ - 9 × 10⁻⁴ | ~3.6 | Mechanical Stretching | [5] |

| Oligogermane (Ge₃) | 9.9 × 10⁻⁴ - 1.1 × 10⁻³ | ~1.1 | Mechanical Stretching | [5] |

| Diarylethene (Open Isomer) | ~10⁻⁵ | ~100 | Light (UV/Vis) | [4] |

| Diarylethene (Closed Isomer) | ~10⁻³ | ~100 | Light (UV/Vis) | [4] |

| Amine-terminated Alkanes (Ag electrodes) | 10⁻⁴ - 10⁻⁵ | - | - | [6] |

| Amine-terminated Oligophenylenes (Au electrodes) | 10⁻³ - 10⁻⁴ | - | - | [6] |

| Thiol-terminated Tolanes | 10⁻⁴ - 10⁻⁶ | - | - | [7] |

Note: G₀ is the quantum of conductance, approximately 77.5 µS.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single-molecule conductance measurement using the STM-BJ technique.

Quantum Interference Control

This diagram illustrates how the connection points of this compound to the electrodes could potentially lead to different quantum interference effects and thus different conductance states.

Electric Field Gating

The following diagram depicts a conceptual model for controlling the conductance of a this compound molecular junction using an external electric field.

Conclusion and Future Outlook

This compound holds promise as a candidate for fundamental studies in quantum-controlled molecular electronics due to its simple, conjugated structure and versatile functional groups. While this guide has outlined the theoretical and experimental groundwork for such investigations, further research is necessary to realize its potential. Future work should focus on the successful fabrication and characterization of single-molecule junctions of this compound to obtain concrete quantitative data. Theoretical modeling, such as density functional theory (DFT) combined with non-equilibrium Green's function (NEGF) methods, will be crucial in understanding the charge transport mechanisms and predicting the effects of external stimuli. The insights gained from studying this compound will contribute to the broader goal of designing and fabricating functional molecular electronic devices.

References

- 1. Electric field-induced switching among multiple conductance pathways in single-molecule junctions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Dual Modulation of Single Molecule Conductance via Tuning Side Chains and Electric Field with Conjugated Molecules Entailing Intramolecular O•••S Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. osti.gov [osti.gov]

- 6. Conductance of molecular junctions formed with silver electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: But-3-ynal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

But-3-ynal is a versatile bifunctional molecule containing both a terminal alkyne and an aldehyde functional group. This unique combination makes it a valuable building block in organic synthesis, enabling the construction of complex molecular architectures, including various heterocyclic systems relevant to drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound via Dess-Martin Oxidation

A common and efficient method for the preparation of this compound is the oxidation of the corresponding alcohol, but-3-yn-1-ol, using Dess-Martin periodinane (DMP). This method is favored for its mild reaction conditions and high yields.

Experimental Protocol: Synthesis of this compound

Materials:

-

But-3-yn-1-ol

-

Dess-Martin periodinane (1.1 equivalents)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Pentane, anhydrous

-

Poly(4-vinylpyridine)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with a solution of but-3-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane (0.2 M).

-

The solution is cooled to 0 °C in an ice bath.

-

Dess-Martin periodinane (1.1 equivalents) is added in one portion.

-

The reaction mixture is stirred at 0 °C for 5 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to -78 °C (dry ice/acetone bath) and diluted with an equal volume of anhydrous pentane.

-

Poly(4-vinylpyridine) (excess) is added to sequester the acetic acid byproduct.

-

The mixture is stirred for 10-15 minutes at -78 °C.

-

The suspension is filtered under a positive pressure of argon through a short plug of silica gel pre-cooled to -78 °C.

-

The filtrate is concentrated under reduced pressure at low temperature to afford this compound. Due to its volatility, care should be taken during solvent removal.

Quantitative Data:

| Reactant | Product | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| But-3-yn-1-ol | This compound | Dess-Martin Periodinane | CH₂Cl₂ | 0 °C to RT | 30 min | 85-95 | [1] |

| 2-Methylene-4-(trimethylsilyl)but-3-yn-1-ol | 2-Methylene-4-(trimethylsilyl)this compound | Dess-Martin Periodinane | CH₂Cl₂ | 0 °C to RT | 30 min | ~90 | [1] |

Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Application in Heterocycle Synthesis: Paal-Knorr Pyrrole (B145914) Synthesis

This compound is a precursor to 1,4-dicarbonyl compounds, which are key substrates for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes.[2][3] For instance, the hydration of the alkyne functionality of this compound under acidic conditions can yield a 1,4-dicarbonyl intermediate, which can then be cyclized with an amine to form a substituted pyrrole.

Experimental Protocol: Synthesis of a Substituted Pyrrole

This protocol describes a two-step synthesis of a substituted pyrrole starting from a this compound derivative.

Step 1: Hydration of the Alkyne

-

To a solution of a this compound derivative in a mixture of acetic acid and water, a catalytic amount of a mercury(II) salt (e.g., HgSO₄) or a gold or platinum catalyst is added.

-

The mixture is heated to facilitate the hydration of the alkyne to a ketone, forming the 1,4-dicarbonyl compound.

-

The reaction is monitored by TLC. Upon completion, the mixture is worked up by neutralization and extraction with an organic solvent. The crude 1,4-dicarbonyl is purified by column chromatography.

Step 2: Paal-Knorr Cyclization

-

In a round-bottom flask, the 1,4-dicarbonyl compound (1.0 equivalent) and a primary amine (1.1 equivalents) are dissolved in a suitable solvent such as ethanol (B145695) or acetic acid.[4]

-

A catalytic amount of acid (e.g., a drop of concentrated HCl) can be added to accelerate the reaction.[4]

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the mixture is cooled, and the product is isolated by a suitable workup procedure, which may involve precipitation or extraction, followed by purification by recrystallization or column chromatography.[4]